L-Methionine, N-(1-carboxyethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

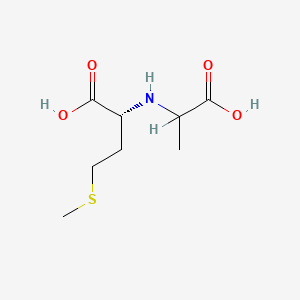

L-Methionine, N-(1-carboxyethyl)-, also known as L-Methionine, N-(1-carboxyethyl)-, is a useful research compound. Its molecular formula is C8H15NO4S and its molecular weight is 221.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality L-Methionine, N-(1-carboxyethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Methionine, N-(1-carboxyethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nutritional Applications

1. Dietary Supplementation

L-Methionine is an essential amino acid that cannot be synthesized by the human body, necessitating its intake through diet or supplements. It plays a crucial role in protein synthesis and serves as a precursor for other amino acids and important biomolecules like S-adenosylmethionine (SAMe), which is involved in methylation reactions.

2. Parenteral and Enteral Nutrition

The compound is utilized in parenteral and enteral nutrition formulations to support patients who cannot consume food orally. Its inclusion helps maintain nitrogen balance and supports metabolic functions in critically ill patients .

Pharmaceutical Applications

1. Hepatoprotection

Research indicates that L-Methionine can mitigate hepatotoxic effects from substances such as acetaminophen. A clinical study showed that patients treated with L-Methionine exhibited lower levels of liver enzymes compared to control groups, suggesting its protective role against drug-induced liver damage .

2. Anesthesia Recovery

L-Methionine has been studied for its potential to counteract the adverse effects of nitrous oxide anesthesia. In a controlled trial, patients receiving methionine demonstrated enhanced recovery of methionine synthase activity post-anesthesia, indicating its role in supporting enzymatic functions during recovery .

Biochemical Research

1. Enzymatic Assays

L-Methionine serves as a substrate in various enzymatic assays. For instance, a novel assay coupling adenosylmethionine synthetase to pyrophosphate detection has been developed for quantifying L-Methionine levels in biological samples. This method demonstrates high specificity and recovery rates, making it suitable for clinical diagnostics .

2. Structural Studies

Studies involving L-Methionine decarboxylase from Streptomyces have provided insights into the structural basis for substrate specificity and enzymatic mechanisms. Understanding these interactions can lead to advancements in enzyme engineering and biocatalysis .

Table 1: Summary of Clinical Applications of L-Methionine

Table 2: Enzymatic Activity Related to L-Methionine

Case Studies

Case Study 1: Acetaminophen Toxicity

A clinical trial involving patients with acetaminophen overdose demonstrated that administration of L-Methionine significantly reduced liver damage markers compared to standard treatments alone. The study highlighted the potential of L-Methionine as a therapeutic agent in managing drug toxicity .

Case Study 2: Anesthesia Management

In a double-blind study on patients undergoing surgery with nitrous oxide anesthesia, those receiving L-Methionine showed improved recovery metrics related to methionine synthase activity compared to controls. This suggests that preoperative supplementation may enhance postoperative recovery outcomes .

Properties

CAS No. |

99473-73-1 |

|---|---|

Molecular Formula |

C8H15NO4S |

Molecular Weight |

221.28 g/mol |

IUPAC Name |

(2R)-2-(1-carboxyethylamino)-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C8H15NO4S/c1-5(7(10)11)9-6(8(12)13)3-4-14-2/h5-6,9H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t5?,6-/m1/s1 |

InChI Key |

FBAHJDMPCMAQDG-PRJDIBJQSA-N |

SMILES |

CC(C(=O)O)NC(CCSC)C(=O)O |

Isomeric SMILES |

CC(C(=O)O)N[C@H](CCSC)C(=O)O |

Canonical SMILES |

CC(C(=O)O)NC(CCSC)C(=O)O |

Synonyms |

N(2)-(1-carboxyethyl)methionine NCEM |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.